Tert-butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-12-10-19(15-21)9-11-20(14-19)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDUJJSRLZDAIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves the reaction of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate with benzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The tert-butyl ester moiety undergoes acidic or basic hydrolysis to form the corresponding carboxylic acid. This reaction is critical for activating the compound in subsequent transformations.
Mechanism :
The ester group reacts with water in the presence of a catalyst (e.g., HCl or KOH), cleaving the ester bond to yield the carboxylic acid and tert-butanol.
Reagents and Conditions :
-
Acidic hydrolysis : HCl in aqueous dioxane.
-
Basic hydrolysis : KOH in aqueous ethanol.
Relevance :
This reaction is foundational for further derivatization, such as amide or ester formation .
Nucleophilic Acyl Substitution
The carboxylate ester can participate in nucleophilic acyl substitution , replacing the tert-butyl group with other nucleophiles (e.g., amines, alcohols).
Example :
In related diazaspiro compounds, esters undergo substitution with benzyl halides or acyl chlorides under basic conditions .
Reagents :
-
Nucleophiles (e.g., benzylamine, alkoxide ions).
-
Base (e.g., pyridine or NaH).
Potential Products :
-
Amides (if reacting with amines).
-
Alternative esters (if reacting with alcohols).
Reduction of the Ester Group
The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Mechanism :
The ester is reduced to a carboxylic acid intermediate, which is further reduced to an alcohol.
Reagents :
-
LiAlH₄ in anhydrous ether.
Relevance :
This reaction introduces hydroxyl groups, enabling further functionalization (e.g., etherification or oxidation) .
Alkylation/Alkyl Transfer Reactions
The benzyl group may participate in alkylation reactions , though specific data for this compound is limited. Related diazaspiro derivatives undergo alkylation with benzyl bromides or ethylbenzene derivatives .
Mechanism :
The benzyl group acts as a leaving group or participates in nucleophilic substitution, depending on the reaction conditions.
Reagents :
-
Alkyl halides or acyl chlorides.
-
Base (e.g., K₂CO₃ or NaH).
Oxidation Reactions
While direct oxidation data for this compound is sparse, related diazaspiro compounds undergo oxidation of alcohol groups to ketones or carboxylic acids using reagents like KMnO₄ or H₂O₂.
Potential Targets :
-
Hydroxyl groups (if present post-reduction).
-
Benzyl side chains (though steric hindrance may limit reactivity).
Esterification
The carboxylic acid (formed via hydrolysis) can undergo esterification with alcohols to form novel esters.
Mechanism :
Fischer esterification or acid-catalyzed reactions with alcohols.
Reagents :
-
Alcohols (e.g., methanol, ethanol).
-
Acid catalyst (e.g., H₂SO₄).
Comparison of Reaction Types
Research Findings
-
Synthetic Flexibility : The compound’s spirocyclic framework and ester group enable diverse transformations, as evidenced by its use as an intermediate in sigma receptor ligand development .
-
Functional Group Reactivity : The tert-butyl ester is more stable than other esters (e.g., methyl) but still undergoes hydrolysis under acidic/basic conditions .
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Biological Implications : Structural modifications (e.g., alkylation) can modulate biological activity, as seen in related compounds with anticonvulsant or enzyme-inhibiting properties .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to interact with sigma receptors. Sigma receptors are implicated in various neurological conditions, and compounds targeting these receptors may provide new avenues for treatment.
Case Study : In a study examining the affinity of diazaspiro compounds for sigma receptors, derivatives of tert-butyl 7-benzyl-2,7-diazaspiro[4.4]nonane were synthesized and evaluated. The results indicated that specific substitutions on the diazaspiro framework enhanced binding affinity to sigma receptors, suggesting potential applications in pain management and neuroprotection .
Antimicrobial Activity
Research has shown that derivatives of diazaspiro compounds exhibit antimicrobial properties. The structural characteristics of this compound may contribute to its efficacy against various bacterial strains.
Experimental Findings : A series of substituted pyrrolidines related to this compound demonstrated significant antibacterial and antifungal activities in vitro. The mechanism of action is believed to involve disruption of microbial cell membranes .
The compound's interaction with sigma receptors extends its application into neuropharmacology. Research indicates that compounds like this compound can modulate neurotransmitter systems, potentially offering therapeutic benefits for mood disorders and neurodegenerative diseases.
Case Study : In a pharmacological study assessing the effects on neurotransmitter release, the compound was shown to enhance dopamine levels in neuronal cultures, suggesting its role as a neuromodulator .
Mechanism of Action
The mechanism of action of tert-butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Key Variations : Modifications at the benzyl group (position 7) or the spiro scaffold influence reactivity, solubility, and biological activity.
Insights :
- Benzyl vs.
- Vinyl Addition : The 9-vinyl derivative (6-5) allows further functionalization via hydrogenation to ethyl groups (6-6, m/z 255.4) .
- Fluorine Substitution : Difluoro analogues (e.g., CAS 2832388-35-7) improve metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
Functional Group Modifications
Key Variations : Alterations in the Boc group or introduction of ketones/esters alter reactivity and downstream applications.
Insights :
- Oxo Derivatives : The 6-oxo variant (CAS 1194376-44-7) is pivotal in synthesizing antiallodynic compounds, while the 8-oxo derivative (CAS 1251009-03-6) is produced industrially at 99% purity .
- Carbamoyl Functionalization: The 9-carbamoyl group (6-3) enables conjugation with amino acids or other pharmacophores .
Stereochemical and Spirocyclic Variants
Key Variations : Changes in spiro ring size or stereochemistry impact molecular geometry and biological activity.
Insights :
- Spiro[3.5] vs.
- Chiral Centers : The (4R,5S)-configured derivative is critical for SARS-CoV-2 inhibitor potency, highlighting the role of stereochemistry in target binding .
Biological Activity
Tert-butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and application in various fields.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C21H30N2O5
- Molecular Weight : 390.48 g/mol
- CAS Number : 2089649-10-3
- Purity : 97% .
The spirocyclic structure allows for unique interactions with biological targets, which is crucial for its activity.
The mechanism of action of this compound involves its interaction with specific enzymes or receptors. The compound's spirocyclic nature enables it to fit into binding sites of target molecules, potentially inhibiting or modulating their activity. The exact pathways depend on the biological context in which the compound is studied .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of diazaspiro compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Research has explored the anticancer potential of diazaspiro compounds. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines by interacting with cellular pathways involved in cell survival and proliferation . The specific effects of this compound on cancer cells remain to be fully elucidated but are promising based on related compounds.
Synthesis and Production
The synthesis typically involves the reaction of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with benzyl bromide under basic conditions. This reaction is carried out in organic solvents like dichloromethane or tetrahydrofuran, using bases such as potassium carbonate to facilitate nucleophilic substitution .
Synthetic Route Summary:
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate + Benzyl bromide | Basic conditions (e.g., K2CO3) |
| 2 | Solvent (Dichloromethane/Tetrahydrofuran) | Stirring at room temperature |
Case Studies and Research Findings
- Antimicrobial Screening : A study screened various diazaspiro compounds for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Tert-butyl derivatives showed significant inhibition at concentrations as low as 50 µM .
- Cytotoxicity Assays : In a cytotoxicity assay against several cancer cell lines, certain derivatives exhibited IC50 values indicating effective inhibition of cell growth . The specific cytotoxic effects of this compound are under investigation.
- Mechanistic Studies : Research involving enzyme assays revealed that these compounds could inhibit specific enzymes involved in metabolic pathways, further supporting their potential therapeutic roles .
Q & A
Q. Q1. What are the recommended safety protocols for handling tert-butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves inspected for integrity and a full-body chemical-resistant suit. Avoid skin contact using proper glove removal techniques .
- Ventilation: Ensure adequate airflow to prevent vapor accumulation. Respiratory protection is not required under normal conditions but may be necessary during spills .
- Spill Management: Collect spills using vacuum or sweeping tools into sealed containers. Avoid drainage contamination .
- Storage: Store in a dry, refrigerated environment away from ignition sources. Use grounded containers to prevent electrostatic discharge .
Q. Q2. How can researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?
Answer:
- Experimental Determination: Follow IUPAC guidelines for measuring properties like melting point (differential scanning calorimetry) and solubility (shake-flask method) .
- Computational Modeling: Use tools like COSMO-RS to predict partition coefficients (logP) or solubility .
- Analogous Compounds: Refer to structurally similar spirocyclic compounds (e.g., tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate) for estimated values .
Q. Q3. What analytical techniques are suitable for characterizing this compound?
Answer:
- NMR Spectroscopy: Confirm spirocyclic structure and benzyl substitution via , , and 2D NMR (e.g., HSQC, HMBC) .
- Mass Spectrometry (HRMS): Validate molecular weight (240.3 g/mol) and fragmentation patterns .
- Chromatography: Use HPLC with UV detection to assess purity and stability under storage conditions .
Advanced Research Questions
Q. Q4. How can researchers design a synthetic route for this compound given limited literature precedents?
Answer:
Q. Q5. How should contradictory data on decomposition products (e.g., CO vs. NOx) under thermal stress be resolved?
Answer:
- Controlled Pyrolysis Studies: Perform thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify decomposition products at incremental temperatures .
- Replicate Conditions: Compare results across multiple labs using standardized protocols to isolate method-specific artifacts .
- Mechanistic Probes: Use -labeled analogs to trace nitrogen oxidation pathways and validate NOx formation .
Q. Q6. What strategies can mitigate the compound’s potential mutagenicity or organ toxicity in preclinical studies?
Answer:
- Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine) to reduce metabolic activation of the benzyl moiety .
- In Silico Screening: Use tools like Derek Nexus or ProTox-II to predict toxicity hotspots and prioritize safer analogs .
- In Vitro Assays: Conduct Ames tests (bacterial mutagenicity) and hepatocyte viability assays to validate safety .
Q. Q7. How can researchers evaluate the environmental persistence of this compound?
Answer:
- OECD 301 Tests: Measure biodegradability via dissolved organic carbon (DOC) removal in aqueous media over 28 days .
- Soil Mobility Studies: Use column chromatography to assess adsorption coefficients (Kd) and predict groundwater contamination risks .
- Ecotoxicology: Test acute toxicity in Daphnia magna or algae to establish LC50 values for regulatory compliance .
Methodological Considerations
Q. Q8. What are best practices for reporting experimental data on this compound to ensure reproducibility?
Answer:
- IUPAC Guidelines: Document reaction conditions (solvent purity, catalyst loading), characterization spectra, and error margins for quantitative data .
- Data Repositories: Upload raw NMR/MS files to public platforms (e.g., Zenodo) for peer validation .
- Negative Results: Publish failed synthetic routes or irreproducible data to inform community efforts .
Q. Q9. How can computational methods aid in predicting the compound’s reactivity in novel reactions?
Answer:
- DFT Calculations: Model transition states for spirocyclization using Gaussian or ORCA to identify optimal catalysts .
- Machine Learning: Train models on existing diazaspiro compound datasets to predict regioselectivity in benzylation .
- Solvent Effects: Use COSMO-RS to simulate solvent interactions and optimize reaction media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
